Dioleoyl phosphatidylethanolamine
Description
Nomenclature and Identification
Dioleoyl phosphatidylethanolamine exhibits extensive nomenclature variations reflecting its complex chemical structure and diverse applications in biochemical research. The compound is officially designated with the molecular formula C₄₁H₇₈NO₈P and carries multiple Chemical Abstracts Service registry numbers, including 2462-63-7 and 4004-05-1, depending on stereochemical specifications. The systematic International Union of Pure and Applied Chemistry name describes the molecule as [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate, reflecting its complex ester and phosphate linkages.
Alternative nomenclature includes 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, which specifically indicates the stereochemical configuration at the glycerol backbone. The compound is also known by several synonymous designations such as L-α-phosphatidylethanolamine dioleoyl, dioleoylphosphatidylethanolamine, and PE(18:1(9Z)/18:1(9Z)), where the latter notation specifies the fatty acid composition. Commercial suppliers frequently employ abbreviated forms including this compound and LipofectACE, particularly in pharmaceutical and research applications.
The molecular weight determination varies slightly among different sources, with values ranging from 744.0 to 744.04 g/mol, likely reflecting different measurement methodologies and rounding conventions. The compound's InChI identifier (MWRBNPKJOOWZPW-CLFAGFIQSA-N) provides a unique computational representation for database searches and chemical informatics applications.
Historical Context in Phospholipid Research
The discovery and characterization of this compound emerged from pioneering investigations into phospholipid chemistry during the 19th and early 20th centuries. Johann Ludwig Wilhelm Thudichum, a German biochemist, made foundational contributions to phospholipid research in 1884 when he separated brain phospholipids based on alcohol solubility, distinguishing lecithin from cephalin. Thudichum's work established that cephalin contained an alternative nitrogenous base compared to choline-containing lecithin, which was later identified as ethanolamine.
The specific isolation and purification of phosphatidylethanolamine from cattle brain was first achieved by Renall in 1913, who discovered that the two acyl chains of this phospholipid typically differed from one another. This observation was crucial for understanding the structural diversity within phosphatidylethanolamine species. Subsequently, the complete chemical synthesis of distearoyl-phosphatidylethanolamine was accomplished independently by Levene and Rolf in 1924, and by Grun and Limpacher in the same year, providing definitive structural confirmation.
A significant advancement occurred when Folch chromatographically separated cephalin into two distinct phosphoglycerolipids: phosphatidylserine and phosphatidylethanolamine. The structural difference between these compounds was definitively established in 1945 when Artom demonstrated through hydrolysis that phosphatidylethanolamine yielded ethanolamine, while phosphatidylserine produced the amino acid serine. This discovery resolved earlier controversies regarding the origin of ethanolamine in phospholipid structures and established phosphatidylethanolamine as a naturally occurring phospholipid rather than an isolation artifact.
The development of isotope labeling techniques during the late 1930s and 1940s revolutionized phospholipid research, enabling researchers to trace biosynthetic pathways and confirm that phosphatidylethanolamine was synthesized in vivo from glycerol, fatty acids, phosphorus, and ethanolamine. These methodological advances laid the foundation for subsequent detailed structural and functional studies of specific phosphatidylethanolamine species, including this compound.
Position in Glycerophospholipid Family
This compound occupies a central position within the glycerophospholipid family, representing one of the major structural variants of phosphatidylethanolamine found in biological membranes. Glycerophospholipids constitute the main component of biological membranes in eukaryotic cells and are characterized by their glycerol-3-phosphate backbone with specific substitution patterns. The general structure consists of glycerol esterified with two fatty acids at positions 1 and 2, and a phosphate group at position 3, which is further esterified with various polar head groups.
Within this classification system, phosphatidylethanolamine represents the second most abundant phospholipid in animals and plants after phosphatidylcholine, and frequently serves as the main lipid component of microbial membranes. The ethanolamine head group distinguishes this phospholipid class from other major glycerophospholipids such as phosphatidylcholine, phosphatidylserine, phosphatidylglycerol, and phosphatidylinositol. This compound specifically represents a subset where both fatty acid chains are oleic acid (18:1), making it a symmetric phospholipid with defined unsaturation characteristics.
The compound can be further classified into different structural forms based on linkage types between fatty acids and the glycerol backbone. In animal tissues, phosphatidylethanolamine exists in diacyl, alkylacyl, and alkenylacyl forms, with this compound representing the diacyl variant. This structural diversity affects membrane properties and biological functions, with ether-linked variants often comprising significant proportions in specific cell types such as inflammatory cells and neurons.
| Glycerophospholipid Class | Head Group | Typical Abundance | Primary Functions |
|---|---|---|---|
| Phosphatidylcholine | Choline | Most abundant | Membrane structure, signaling |
| Phosphatidylethanolamine | Ethanolamine | Second most abundant | Membrane curvature, protein binding |
| Phosphatidylserine | Serine | Moderate | Apoptosis signaling, membrane asymmetry |
| Phosphatidylglycerol | Glycerol | Variable | Bacterial membranes, lung surfactant |
| Phosphatidylinositol | Inositol | Low | Signaling cascades |
Molecular Formula and Basic Structural Features
This compound exhibits the molecular formula C₄₁H₇₈NO₈P, reflecting its complex structure consisting of 41 carbon atoms, 78 hydrogen atoms, one nitrogen atom, eight oxygen atoms, and one phosphorus atom. The molecular weight is consistently reported as 744.03-744.04 g/mol across multiple sources. The structural architecture follows the canonical glycerophospholipid pattern with specific substitutions that define its unique properties.
The glycerol backbone provides the structural foundation, with two oleic acid chains esterified at the sn-1 and sn-2 positions. Oleic acid, systematically known as (Z)-9-octadecenoic acid, contains 18 carbon atoms with a single cis double bond at the 9-position. This unsaturation introduces a kink in the fatty acid chain, significantly affecting membrane fluidity and packing properties. The identical nature of both fatty acid chains classifies this compound as a symmetric phospholipid, distinguishing it from naturally occurring asymmetric variants that typically contain different fatty acids at each position.
The phosphate group at the sn-3 position forms an ester linkage with ethanolamine (2-aminoethanol), creating the characteristic zwitterionic head group. At physiological pH, the phosphate group carries a negative charge while the amino group of ethanolamine bears a positive charge, resulting in an overall neutral molecule with distinct electrostatic properties. This zwitterionic nature influences membrane organization and protein interactions, distinguishing phosphatidylethanolamine from anionic phospholipids such as phosphatidylserine.
| Structural Component | Chemical Formula | Position | Properties |
|---|---|---|---|
| Glycerol backbone | C₃H₈O₃ | Central | Provides structural foundation |
| Oleic acid (sn-1) | C₁₈H₃₄O₂ | Position 1 | Unsaturated, introduces membrane fluidity |
| Oleic acid (sn-2) | C₁₈H₃₄O₂ | Position 2 | Unsaturated, introduces membrane fluidity |
| Phosphoethanolamine | C₂H₈NO₄P | Position 3 | Zwitterionic head group |
Properties
CAS No. |
2462-63-7 |
|---|---|
Molecular Formula |
C41H78NO8P |
Molecular Weight |
744 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18- |
InChI Key |
MWRBNPKJOOWZPW-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
dioleoyl phosphatidylethanolamine dioleoylphosphatidylethanolamine DOPE cpd DOPEA |
Origin of Product |
United States |
Comparison with Similar Compounds
DOPE vs. Dioleoyl Phosphatidylcholine (DOPC)
Functional Implications :
- DOPE’s non-lamellar phase transitions under acidic conditions make it superior for stimuli-responsive drug delivery, whereas DOPC’s stable bilayers are better for passive targeting .
- DOPE-based liposomes show 3–7-fold higher transfection efficiency when combined with cationic lipids (e.g., dexamethasone spermine) compared to DOPC .
DOPE vs. Dimyristoyl Phosphatidylethanolamine (DMPE)
Functional Implications :
DOPE vs. Cholesteryl Hemisuccinate (CHEMS)
Synergy in Formulations :
- DOPE:CHEMS (2:1 molar ratio) optimizes cisplatin release (65% at pH 6.5) while maintaining stability in circulation .
Comparison with Functional Analogues
DOPE vs. N-Acyl Phosphatidylethanolamines (NAPEs)
NAPEs, such as N-palmitoyl-DOPE, are enzymatically modified derivatives with acylated ethanolamine head groups. Unlike DOPE, which enhances membrane fusion, NAPEs activate lysosomal β-glucosidase in Gaucher’s disease by restoring enzyme activity in delipidated systems .
| Property | DOPE | NAPEs |
|---|---|---|
| Biological Role | Membrane fusion, drug delivery | Enzyme activation (e.g., β-glucosidase) |
| Therapeutic Use | Cancer therapy | Lysosomal storage disorders |
DOPE vs. Cationic Lipids (e.g., DOTAP, DC-Chol)
Cationic lipids (e.g., DOTAP) are used with DOPE to form stable lipoplexes for gene delivery. DOPE’s fusogenicity complements cationic lipid-DNA condensation, enhancing endosomal escape .
| Property | DOPE | DOTAP |
|---|---|---|
| Charge | Neutral | Positive (quaternary ammonium) |
| Gene Delivery | Enhances endosomal escape | Condenses nucleic acids |
| Cytotoxicity | Low | High (membrane disruption) |
Synergy : DOPE reduces cationic lipid toxicity while improving transfection efficiency in prostate cancer models .
Preparation Methods
Base Synthesis of DOPE
DOPE is synthesized through esterification of phosphatidylethanolamine with oleic acid. The process involves reacting sn-glycero-3-phosphoethanolamine with oleoyl chloride in the presence of a base catalyst, such as triethylamine, to facilitate acylation. The reaction is typically conducted in anhydrous chloroform or dichloromethane under nitrogen to prevent oxidation. After completion, the crude product is purified via column chromatography using silica gel and a gradient elution of chloroform-methanol-water (65:25:4 v/v/v). Final purity (>95%) is confirmed by high-performance liquid chromatography (HPLC).
Synthesis of Modified DOPE Derivatives
Liposome Preparation Methods Using DOPE
Thin-Film Hydration (Bangham Method)
The Bangham method is a cornerstone for preparing multilamellar vesicles (MLVs) containing DOPE:
-
Lipid Dissolution : DOPE and auxiliary lipids (e.g., cholesterol or cationic lipids) are dissolved in chloroform-methanol (2:1 v/v).
-
Solvent Evaporation : The organic solvent is removed via rotary evaporation at 45–60°C, forming a thin lipid film.
-
Hydration : The film is hydrated with an aqueous buffer (e.g., Tris-HCl, pH 7.4) at 60–70°C for 1–2 hours, followed by overnight incubation at 4°C.
-
Downsizing : MLVs are extruded through polycarbonate membranes (100–400 nm) to form unilamellar vesicles (ULVs).
Critical Factors :
Ethanol Injection Method
This technique enables rapid preparation of small unilamellar vesicles (SUVs):
-
Ethanol Phase : DOPE is dissolved in ethanol at 10 mg/mL.
-
Injection : The ethanolic solution is rapidly injected into a preheated (60°C) aqueous buffer under vigorous stirring.
-
Dilution : Ethanol concentration is maintained below 7.5% (v/v) to prevent MLV formation.
-
Purification : Residual ethanol is removed via dialysis or tangential flow filtration.
Performance Data :
Reverse-Phase Evaporation
Reverse-phase evaporation produces large unilamellar vesicles (LUVs) with high encapsulation efficiency:
-
Organic Phase : DOPE is dissolved in diethyl ether-chloroform (1:1 v/v).
-
Emulsification : An aqueous buffer is added to form a water-in-oil emulsion via sonication.
-
Solvent Removal : Rotary evaporation under reduced pressure induces phase inversion, yielding LUVs.
Advantages :
-
Encapsulation efficiency reaches 40–60% for hydrophilic agents.
-
LUVs exhibit enhanced stability compared to SUVs due to lower membrane curvature.
Microfluidic Mixing for Lipid Nanoparticles
mRNA Encapsulation Protocol
DOPE is incorporated into ionizable lipid nanoparticles (iLNPs) for mRNA delivery using microfluidic systems:
-
Lipid Mixture : DOPE, ionizable lipid (e.g., DLin-MC3-DMA), cholesterol, and PEG-lipid are dissolved in ethanol.
-
Aqueous Phase : mRNA is diluted in citrate buffer (pH 4.0).
-
Mixing : Ethanol and aqueous phases are combined at a 1:3 ratio in a microfluidic chip, inducing nanoprecipitation.
-
Buffer Exchange : Dialysis against PBS (pH 7.4) removes residual ethanol and stabilizes particles.
Optimization Insights :
-
A DOPE-to-ionizable lipid ratio of 20–30 mol% maximizes transfection efficiency.
-
Particle size (70–100 nm) is controlled by adjusting flow rate ratios (1:2 to 1:5).
Role of DOPE in Lipoplex Formulations
Structural Transitions and pH Sensitivity
DOPE’s fusogenic activity is critical for endosomal escape in gene delivery. In lipoplexes composed of DOPE and cationic lipid DA (1:1 molar ratio), cryo-electron microscopy reveals a lamellar-to-inverted hexagonal phase transition at pH 5.0, mimicking endosomal conditions. This transition facilitates DNA release into the cytoplasm, achieving transfection efficiencies comparable to commercial reagents like Lipofectamine 2000.
Key Observations :
-
Lipoplexes without DOPE exhibit no phase transition below pH 7.0, leading to poor transfection.
-
DOPE-containing formulations show a 3–5-fold increase in luciferase expression in vitro.
Quality Control and Characterization
Analytical Techniques
-
Size and Zeta Potential : Dynamic light scattering (DLS) confirms liposome diameters of 80–400 nm and zeta potentials of −10 to +30 mV, depending on lipid composition.
-
Encapsulation Efficiency : Fluorescent dyes (e.g., calcein) are quantified via fluorescence spectroscopy pre- and post-dialysis.
-
Structural Integrity : Cryogenic transmission electron microscopy (cryo-TEM) visualizes lamellar vs. hexagonal phases .
Q & A
Q. What is the role of DOPE in cationic liposome-mediated gene transfer, and how does it enhance transfection efficiency?
DOPE acts as a "helper lipid" in cationic liposome formulations by promoting membrane fusion and endosomal escape. Its conical molecular structure destabilizes endosomal membranes under acidic conditions, facilitating DNA release into the cytoplasm . For example, in BGTC/DOPE liposomes, DOPE enables the formation of multilamellar lipid-DNA aggregates with 68–70 Å spacing, critical for efficient cellular uptake .
Q. How does DOPE stabilize pH-sensitive liposomes for targeted drug/gene delivery?
DOPE’s pH-sensitive behavior arises from its ability to transition from a lamellar to hexagonal phase in acidic environments. This property is exploited in immunoliposomes composed of DOPE, cholesterol, and oleic acid, which release encapsulated payloads (e.g., DNA or drugs) upon endosomal acidification. Studies show a 4-fold increase in delivery efficiency compared to pH-insensitive phosphatidylcholine-based systems .
Q. Why is DOPE preferred over other phospholipids in reducing hemolysis in drug delivery systems?
DOPE’s unsaturated oleoyl chains and small headgroup reduce membrane rigidity, minimizing erythrocyte lysis. In lyotropic liquid crystal (LLC) formulations, DOPE-containing systems show lower hemolysis rates compared to saturated phospholipids, making them suitable for intravenous applications .
Advanced Research Questions
Q. How can researchers optimize lipid ratios in DOPE-containing formulations for cell-specific targeting?
Lipid ratios must balance charge neutrality and functional targeting. For hepatoma cell targeting, a 25% galactolipid addition to DOPE-based particles increased transfection 1000-fold by leveraging asialoglycoprotein receptor binding . Similarly, in DC-Chol/DOPE blends (30:70 w/w), the neutral charge minimizes nonspecific uptake while enabling siRNA delivery . Lipidomics data suggest iterative testing of molar percentages (e.g., 18–22% DOPE in PC/PE mixes) to optimize membrane integration .
Q. What methodologies resolve contradictions in DOPE’s role across transfection systems?
Comparative studies using cryo-TEM and small-angle X-ray scattering (SAXS) reveal that DOPE’s efficacy depends on supramolecular structure. For instance, BGTC/DOPE-DNA complexes form multilamellar domains, while polylysine-based systems require fusogenic agents, highlighting DOPE’s intrinsic endosomolytic activity . Fluorescence anisotropy further quantifies DOPE’s membrane fluidity in mixed lipid systems .
Q. How does DOPE influence lipidomic profiles in cancer biomarker studies?
DOPE-derived ether-linked phosphatidylethanolamine (PE) species are dysregulated in prostate and colorectal cancers. Lipidomics workflows using LC-MS can identify PE(O-36:3) and PE(O-38:3) as potential biomarkers, with DOPE serving as a reference standard for quantifying endogenous PE variants .
Q. What experimental designs address DOPE’s aggregation tendencies in vitro?
DOPE’s calcium-independent aggregation is mitigated by combining it with non-aggregating lipids like dioleoyl phosphatidylcholine (DOPC). For example, liposphere formulations with 80% DOPC and 20% DOPE maintain colloidal stability while retaining pH sensitivity . Dynamic light scattering (DLS) monitors particle size distribution to validate stability.
Methodological Guidance
- Formulation Optimization : Use design-of-experiment (DoE) approaches to test DOPE ratios (e.g., 10–30% w/w) in cationic lipid blends. Assess transfection efficiency via luciferase assays in vivo .
- Structural Analysis : Employ cryo-TEM to visualize multilamellar lipid-DNA complexes and SAXS to confirm repeat spacing (~70 Å) .
- Lipidomics Profiling : Pair LC-MS with stable isotope-labeled DOPE to track metabolic incorporation in cellular membranes .
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
